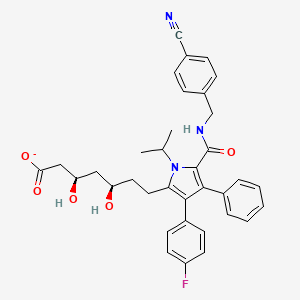![molecular formula C28H34N4+2 B10774130 15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene](/img/structure/B10774130.png)
15,21-Diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCL1848 is a synthetic organic compound known for its role as a selective blocker of small conductance calcium-activated potassium channels, specifically the human small conductance calcium-activated potassium channel 1 (hSK1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UCL1848 involves the formation of a bis-quinolinium cyclophane structure. The key steps include the cyclization of quinoline derivatives under specific reaction conditions to form the desired cyclophane structure. The reaction typically requires the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of UCL1848 follows similar synthetic routes as laboratory preparation but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is often produced as a trifluoroacetate salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
UCL1848 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: UCL1848 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
UCL1848 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and functions of small conductance calcium-activated potassium channels.
Biology: Employed in research to understand the role of potassium channels in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to potassium channel dysfunction.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
UCL1848 exerts its effects by selectively blocking small conductance calcium-activated potassium channels, specifically hSK1. This blockade inhibits the flow of potassium ions through the channel, which in turn affects the cellular processes regulated by these channels. The molecular targets of UCL1848 include the potassium channel proteins, and the pathways involved are related to calcium signaling and potassium ion homeostasis .
Comparison with Similar Compounds
Similar Compounds
Dequalinium: Another bis-quinolinium compound with similar channel-blocking properties.
Apamin: A peptide toxin that also blocks small conductance calcium-activated potassium channels but with different specificity.
Tubocurarine: A compound that blocks various types of potassium channels, including hSK1
Uniqueness of UCL1848
UCL1848 is unique due to its high selectivity and potency as a blocker of hSK1 channels. Its structure allows for specific interactions with the channel, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C28H34N4+2 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene |
InChI |
InChI=1S/C28H32N4/c1-7-17-29-25-15-21-31(27-13-5-3-11-23(25)27)19-9-2-10-20-32-22-16-26(30-18-8-1)24-12-4-6-14-28(24)32/h3-6,11-16,21-22H,1-2,7-10,17-20H2/p+2 |
InChI Key |
IOXVWOJJNCBJBX-UHFFFAOYSA-P |
Canonical SMILES |
C1CCNC2=CC=[N+](CCCCC[N+]3=CC=C(C4=CC=CC=C43)NCC1)C5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B10774050.png)
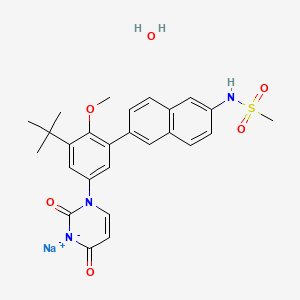
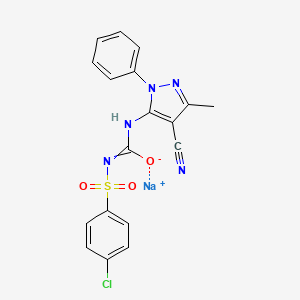
![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)
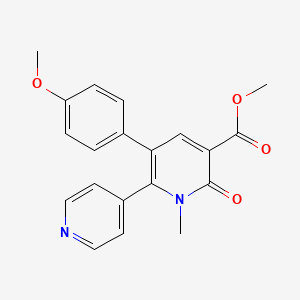
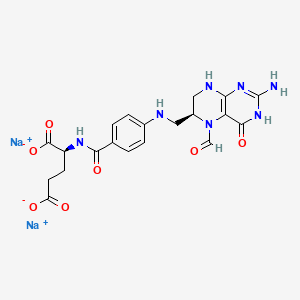
![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774109.png)
![1-[3-(Dimethyl-1,2-oxazol-4-yl)-5-ethoxyphenyl]ethan-1-ol](/img/structure/B10774120.png)
![(5Z)-5-[[4-[(1-pyridin-2-ylpyrrolidin-2-yl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10774123.png)
![benzyl N-({2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl}(phenyl)methyl)carbamate](/img/structure/B10774140.png)
![(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774146.png)
